molecular formula C15H12ClNO3 B4164752 3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid

3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid

Cat. No. B4164752
M. Wt: 289.71 g/mol
InChI Key: SEMAYEWALRDZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid, also known as N-(4-chlorobenzoyl)-3-methylanthranilic acid (NACMA), is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is sparingly soluble in water and has a molecular weight of 315.77 g/mol. NACMA has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

NACMA exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response, pain, and fever. NACMA inhibits the activity of COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. In addition, NACMA inhibits the production of NO and TNF-α, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
NACMA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins, which are responsible for the inflammatory response, pain, and fever. NACMA has also been shown to inhibit the production of NO and TNF-α, which are involved in the inflammatory response. In addition, NACMA has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using NACMA in lab experiments include its well-established anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of cancer. However, the limitations of using NACMA in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity at high doses.

Future Directions

For the study of NACMA include its potential use in the treatment of cancer, as well as its potential use in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. In addition, future studies could focus on improving the solubility and bioavailability of NACMA, as well as its safety profile at high doses. Furthermore, the development of novel analogs of NACMA could lead to the discovery of more potent and selective COX inhibitors with fewer side effects.

Scientific Research Applications

NACMA has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. NACMA has also been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. In addition, NACMA has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-2-3-11(15(19)20)8-13(9)17-14(18)10-4-6-12(16)7-5-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMAYEWALRDZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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